3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It includes a thieno[2,3-d]pyrimidine ring, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thieno[2,3-d]pyrimidine ring system is a fused ring system that includes a thiophene (a five-membered ring with one sulfur atom) and a pyrimidine (a six-membered ring with two nitrogen atoms) .Scientific Research Applications
Synthesis and Structural Analysis
Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their biological activities and potential pharmaceutical applications. For example, a study described the synthesis of substituted thienopyrimidines, which involved several steps starting from ethyl 2-aminothiophene-3carboxylate, followed by the preparation of key intermediates, and eventually leading to the synthesis of various substituted thienopyrimidines (R. More et al., 2013). Another approach involved the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds showing herbicidal activities (Yang Huazheng, 2013).
Biological Activities and Applications
The diverse biological activities of thieno[2,3-d]pyrimidine derivatives make them potential candidates for treating various diseases. For instance, certain derivatives have been identified as potent GnRH receptor antagonists, offering potential treatments for reproductive diseases (Zhiqian Guo et al., 2003). Moreover, these compounds have shown promise in areas such as anti-inflammatory and antinociceptive activities, with specific derivatives demonstrating significant effects in preclinical models (O. Alam et al., 2010).
Mechanism of Action
Another series of 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes, bearing various electron withdrawing groups at C-2 position of their scaffolds, were obtained using a convenient approach based on the Fiesselmann thiophene synthesis . These compounds are of interest for further elaboration of organic semiconductor materials .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethylphenyl)-1-(2-fluorobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione' involves the synthesis of the cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione core followed by the introduction of the 4-ethylphenyl and 2-fluorobenzyl substituents. The synthesis will involve multiple steps including cyclization, alkylation, and condensation reactions.", "Starting Materials": [ "2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "Ethyl acetoacetate", "4-Ethylphenylboronic acid", "2-Fluorobenzyl chloride", "Triethylamine", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Dimethylformamide", "Methanol", "Ethanol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Cyclization of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl acetoacetate in the presence of sodium hydroxide to form 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "2. Alkylation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 4-ethylphenylboronic acid in the presence of palladium catalyst and triethylamine to introduce the 4-ethylphenyl substituent.", "3. Condensation of 6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione with 2-fluorobenzyl chloride in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to introduce the 2-fluorobenzyl substituent.", "4. Purification of the final product by recrystallization from methanol/ethanol mixture or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and acetic acid as the mobile phase." ] } | |
CAS No. |
866016-10-6 |
Molecular Formula |
C24H21FN2O2S |
Molecular Weight |
420.5 |
IUPAC Name |
11-(4-ethylphenyl)-9-[(2-fluorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C24H21FN2O2S/c1-2-15-10-12-17(13-11-15)27-22(28)21-18-7-5-9-20(18)30-23(21)26(24(27)29)14-16-6-3-4-8-19(16)25/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3 |
InChI Key |
WECBAYSSTZUKLO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4F)SC5=C3CCC5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.